HO-1-IN-1 hydrochloride
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Overview
Description
Heme Oxygenase-1-IN-1 (hydrochloride) is a potent inhibitor of the enzyme heme oxygenase-1 (HO-1). This enzyme plays a crucial role in the degradation of heme, producing biliverdin, carbon monoxide, and ferrous iron. The inhibition of HO-1 has significant implications in various biological processes, including oxidative stress response, inflammation, and cellular protection mechanisms .
Preparation Methods
The synthesis of Heme Oxygenase-1-IN-1 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of specific functional groups to improve binding affinity to HO-1.
Step 3: Purification and conversion to the hydrochloride salt form for increased stability and solubility
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Heme Oxygenase-1-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its effectiveness as an inhibitor
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heme Oxygenase-1-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the catalytic mechanisms of heme oxygenase-1 and its role in heme degradation.
Biology: Investigates the role of HO-1 in cellular protection, oxidative stress response, and inflammation.
Medicine: Explores potential therapeutic applications in diseases where HO-1 is implicated, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of new drugs targeting HO-1 for various therapeutic purposes .
Mechanism of Action
Heme Oxygenase-1-IN-1 (hydrochloride) exerts its effects by binding to the active site of heme oxygenase-1, thereby inhibiting its catalytic activity. This inhibition prevents the degradation of heme into biliverdin, carbon monoxide, and ferrous iron. The molecular targets include the heme-binding site of HO-1, and the pathways involved are related to oxidative stress response and inflammation .
Comparison with Similar Compounds
Heme Oxygenase-1-IN-1 (hydrochloride) can be compared with other HO-1 inhibitors, such as:
Tin protoporphyrin IX: Another potent HO-1 inhibitor with a different mechanism of action.
Zinc protoporphyrin IX: Inhibits HO-1 by binding to the heme-binding site.
Cobalt protoporphyrin IX: Known for its ability to inhibit HO-1 and induce HO-1 expression under certain conditions .
The uniqueness of Heme Oxygenase-1-IN-1 (hydrochloride) lies in its specific binding affinity and inhibitory potency, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTCFFFBKPGSJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.